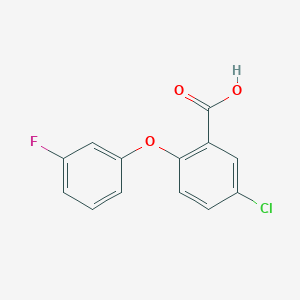

5-Chloro-2-(3-fluorophenoxy)benzoic acid

Descripción

5-Chloro-2-(3-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position and a 3-fluorophenoxy group at the 2-position of the aromatic ring. The fluorine and chlorine substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a candidate for drug development and chemical synthesis. This article compares its structural, physicochemical, and biological properties with those of closely related analogs.

Propiedades

Fórmula molecular |

C13H8ClFO3 |

|---|---|

Peso molecular |

266.65 g/mol |

Nombre IUPAC |

5-chloro-2-(3-fluorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8ClFO3/c14-8-4-5-12(11(6-8)13(16)17)18-10-3-1-2-9(15)7-10/h1-7H,(H,16,17) |

Clave InChI |

YVLNBCKHZPQXOX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include variations in halogen type, substituent position, and functional groups. Notable examples:

Key Observations :

- Halogen Effects : Chlorine atoms increase molecular weight and lipophilicity compared to fluorine. The dichlorophenyl analog (331.58 g/mol) is heavier than the target compound (278.65 g/mol) .

- Substituent Position: Meta-fluorine (target) vs. para-fluorine () in phenoxy groups may alter steric and electronic interactions in biological systems .

Physicochemical Properties

Melting Points and Solubility:

- 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e): Melting point 227–230°C . The target compound’s melting point is likely lower due to fewer hydrogen-bonding groups.

- Extraction Behavior : Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher distribution coefficients in organic phases, enhancing extractability .

Antimicrobial Activity:

- Salicylanilide Benzoates: Compounds with 3,4-dichlorophenylcarbamoyl groups showed MIC ≥0.98 μmol/L against Gram-positive bacteria . The target’s 3-fluorophenoxy group may offer similar potency but with improved selectivity due to fluorine’s smaller size.

- EP4 Receptor Antagonism: Analogs with para-fluorophenoxy groups () are potent in cancer treatment, suggesting positional sensitivity in receptor binding .

Enzyme Inhibition:

- 5-α-Reductase Inhibition: 4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid () demonstrates the importance of fluorophenoxy positioning for enzyme interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.